molecular formula C11H21Cl2O4P B096758 Vincofos CAS No. 17196-88-2

Vincofos

Cat. No.: B096758
CAS No.: 17196-88-2
M. Wt: 319.16 g/mol
InChI Key: HTBIRVYBBVMZPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Vincofos can be synthesized through the esterification of phosphoric acid with 2,2-dichloroethenyl methyl and octyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2,2-dichloroethenyl methyl, and octyl alcohol, are mixed in large reactors. The reaction is catalyzed by sulfuric acid, and the mixture is heated to the desired temperature. After the reaction is complete, the product is purified through distillation and crystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the 2,2-dichloroethenyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the phosphoric acid ester group, resulting in the formation of reduced phosphoric acid derivatives.

    Substitution: this compound can participate in substitution reactions, especially at the chlorine atoms, where nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium hydroxide and ammonia are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced phosphoric acid derivatives.

    Substitution: Substituted products where chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

Vincofos has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its effects on parasitic worms and its potential use in veterinary medicine.

    Medicine: Explored for its potential use in treating parasitic infections in animals.

    Industry: Utilized in the production of veterinary pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Vincofos exerts its effects by inhibiting the 5-HT2 receptor, which is involved in the neuromuscular function of parasitic worms . By binding to this receptor, this compound disrupts the normal functioning of the worms’ nervous system, leading to paralysis and eventual expulsion from the host. The molecular targets include the neuromuscular junctions of the worms, and the pathways involved are primarily related to neurotransmission and muscle contraction.

Comparison with Similar Compounds

Vincofos is unique in its broad-spectrum activity against various parasitic worms. Similar compounds include:

    Pyrantel: Another anthelmintic used to treat parasitic infections in animals.

    Praziquantel: Effective against tapeworms and other parasitic worms.

    Fenbendazole: A broad-spectrum anthelmintic used in veterinary medicine.

Compared to these compounds, this compound is particularly effective against a wider range of parasitic worms and has a unique mechanism of action involving the 5-HT2 receptor .

Properties

IUPAC Name

2,2-dichloroethenyl methyl octyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Cl2O4P/c1-3-4-5-6-7-8-9-16-18(14,15-2)17-10-11(12)13/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBIRVYBBVMZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(OC)OC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864743
Record name 2,2-Dichloroethenyl methyl octyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17196-88-2
Record name Vincofos [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017196882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloroethenyl methyl octyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINCOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29477EFT4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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